Cas no 31544-40-8 (7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione)
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 7-chloro-benzo[e][1,3]oxazine-2,4-dione
- 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
- MFCD20728211
- EN300-299307
- 7-chloro-1,3-benzoxazine-2,4-dione
- CHEMBL4532990
- AKOS033934089
- Z1262692545
- 31544-40-8
- KJWJQOMPJKFLKL-UHFFFAOYSA-N
- SCHEMBL1071182
- 7-Chloro-2h-benzo[e][1,3]oxazine-2,4(3h)-dione
- DTXSID801272183
- 7-chloro-2H-1,3-benzoxazine-2,4(3H)-dione
- W17112
- 7-chloro-2H-1,3-benzoxazine-2,4 (3H)-dione
- GBA54440
-
- MDL: MFCD20728211
- Inchi: 1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)13-8(12)10-7(5)11/h1-3H,(H,10,11,12)
- InChI Key: KJWJQOMPJKFLKL-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(NC(=O)OC=2C=1)=O
Computed Properties
- Exact Mass: 196.9879707g/mol
- Monoisotopic Mass: 196.9879707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.4Ų
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB513000-1 g |
7-Chloro-2H-benzo[e][1,3]oxazine-2,4(3H)-dione; . |
31544-40-8 | 1g |
€1,150.00 | 2022-03-01 | ||
| Enamine | EN300-299307-0.05g |
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
31544-40-8 | 95% | 0.05g |
$176.0 | 2023-09-06 | |
| Enamine | EN300-299307-0.1g |
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
31544-40-8 | 95% | 0.1g |
$262.0 | 2023-09-06 | |
| Enamine | EN300-299307-0.25g |
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
31544-40-8 | 95% | 0.25g |
$374.0 | 2023-09-06 | |
| Enamine | EN300-299307-0.5g |
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
31544-40-8 | 95% | 0.5g |
$590.0 | 2023-09-06 | |
| Enamine | EN300-299307-1.0g |
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
31544-40-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-299307-2.5g |
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
31544-40-8 | 95% | 2.5g |
$1588.0 | 2023-09-06 | |
| Enamine | EN300-299307-5.0g |
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
31544-40-8 | 95% | 5.0g |
$3137.0 | 2023-02-27 | |
| Enamine | EN300-299307-10.0g |
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
31544-40-8 | 95% | 10.0g |
$6124.0 | 2023-02-27 | |
| Enamine | EN300-299307-1g |
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione |
31544-40-8 | 95% | 1g |
$756.0 | 2023-09-06 |
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Suppliers
7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
Comprehensive Overview of 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione (CAS No. 31544-40-8)
The compound 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione (CAS No. 31544-40-8) is a specialized heterocyclic organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a benzoxazine core with a chloro substituent, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers and industry professionals often search for terms like "benzoxazine derivatives," "chlorinated heterocycles," and "pharmaceutical intermediates" when exploring this compound, reflecting its relevance in modern drug discovery.
In recent years, the demand for 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione has grown due to its role in developing novel antimicrobial agents and enzyme inhibitors. The compound's chloro-substituted benzoxazine scaffold is particularly attractive for designing molecules with enhanced binding affinity to biological targets. Searches related to "structure-activity relationships" and "molecular docking studies" often highlight its potential in rational drug design. Additionally, its stability and reactivity under mild conditions make it a preferred choice for green chemistry applications, aligning with the global push for sustainable synthetic methodologies.
The synthesis of 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione typically involves cyclization reactions of chlorinated precursors, a topic frequently queried as "synthetic routes for benzoxazines." Advanced techniques like microwave-assisted synthesis and catalyzed annulation have been explored to improve yields and reduce waste. Analytical characterization using NMR spectroscopy, mass spectrometry, and X-ray crystallography confirms its structural integrity, addressing common questions about "compound purity verification." These methods ensure compliance with stringent regulatory standards for high-purity intermediates in drug development pipelines.
Beyond pharmaceuticals, 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione has garnered interest in material science, particularly for designing functional polymers and coating additives. Its ability to participate in polymerization reactions while retaining the chloro group's electronic effects answers queries about "benzoxazine-based materials." This dual applicability in life sciences and industrial chemistry underscores its versatility, making it a frequent subject in "cross-disciplinary chemical research" discussions.
Safety and handling protocols for 31544-40-8 are another area of frequent inquiry, with searches like "benzoxazine storage conditions" and "handling chlorinated compounds." While not classified as hazardous under standard conditions, proper lab practices—such as using personal protective equipment (PPE) and ventilated workstations—are emphasized in technical datasheets. These precautions align with broader industry trends toward occupational health and risk mitigation in chemical manufacturing.
In conclusion, 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione (CAS No. 31544-40-8) represents a critical building block in both medicinal and material chemistry. Its multifaceted applications, from drug discovery to advanced materials, continue to drive scientific and commercial interest. By addressing key search trends—such as "benzoxazine synthesis optimization" and "bioactive heterocycles"—this overview highlights the compound's enduring relevance in innovative research landscapes.
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